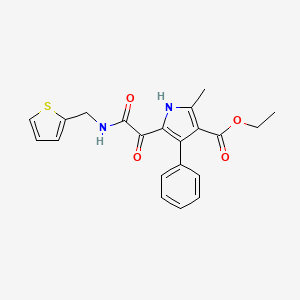
N-(2-(5-ciclopropil-3-(piridin-2-il)-1H-pirazol-1-il)etil)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve various chemical reactions, as indicated by the studies on heterocyclic synthesis. For example, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to give nicotinamide derivatives with a naphthyl moiety . These synthetic pathways are crucial for the development of new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is a common feature in these compounds. The pyridine ring can be modified to produce various derivatives with different biological activities. For instance, the introduction of a cyclopropyl group and a pyrazole ring, as in the compound of interest, could potentially alter its chemical reactivity and interaction with biological targets .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo a range of chemical reactions, including exchange reactions with the nicotinamide moiety of diphosphopyridine nucleotide (DPN), forming analogs of DPN in vitro. This exchange reaction may occur in vivo and has been suggested as a possible mechanism for the toxic effects of some pyridine derivatives . Additionally, the synthesis of bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety involves multiple steps, including cyclization and saponification .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's solubility, stability, and reactivity. The antileukemic and toxicity profiles of these compounds are also determined by their chemical properties. Some derivatives have shown a wide range of antileukemic activity, and their effectiveness can be reversed by nicotinamide, indicating a competitive relationship . The utilization of these compounds by various organisms, including mammals, insects, and bacteria, further demonstrates their diverse chemical properties and biological relevance .
Aplicaciones Científicas De Investigación
- Trifluorometilpiridina (TFMP) los derivados, incluido el compuesto que mencionó, juegan un papel crucial en la protección de los cultivos contra las plagas. El primer derivado de TFMP introducido en el mercado agroquímico fue fluazifop-butil. Desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
- Los derivados de TFMP encuentran aplicaciones en la industria farmacéutica. Cinco productos farmacéuticos que contienen la parte TFMP han recibido la aprobación del mercado, y varios candidatos se encuentran actualmente en ensayos clínicos .
- Dos productos veterinarios que contienen la parte TFMP han recibido la aprobación del mercado. Estos compuestos pueden tener aplicaciones en la salud animal y la medicina veterinaria .
- Los derivados de TFMP se sintetizan utilizando compuestos intermedios como 2-cloro-5-(trifluorometil)piridina (2,5-CTF). Una simple reacción de un solo paso produce 2,5-CTF con un buen rendimiento, que sirve como un bloque de construcción clave para varios derivados .
Protección de Cultivos y Agroquímicos
Aplicaciones Farmacéuticas
Usos Veterinarios
Propiedades Químicas y Síntesis
Perspectivas Futuras
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(15-4-3-8-20-13-15)22-10-11-24-18(14-6-7-14)12-17(23-24)16-5-1-2-9-21-16/h1-5,8-9,12-14H,6-7,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDFDSJVFFHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)
![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)





![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)
